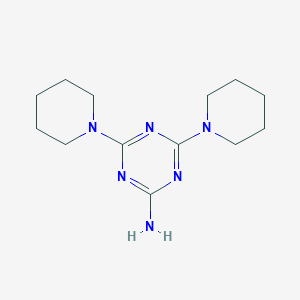
4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine is a derivative of the s-triazine family, which is a class of nitrogen-containing heterocyclic compounds The s-triazine structure consists of a six-membered ring with three carbon atoms replaced by nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with piperidine and ammonia. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Step 1: Cyanuric chloride is reacted with piperidine in an organic solvent like dichloromethane at low temperatures (0-5°C) to form 2,4,6-trichloro-1,3,5-triazine.
Step 2: The intermediate product is then treated with ammonia to replace the remaining chlorine atoms with amino groups, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems helps in maintaining consistent reaction conditions and product quality.
化学反応の分析
Types of Reactions
4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo further nucleophilic substitution reactions due to the presence of reactive amino groups.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering its oxidation state and forming different derivatives.
Condensation Reactions: The compound can form condensation products with aldehydes and ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and bases like sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions include various substituted triazine derivatives, which can have different functional groups attached to the triazine ring, enhancing their chemical and biological properties.
科学的研究の応用
4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine has a wide range of scientific research applications:
Medicinal Chemistry: It is used in the design and development of anticancer drugs due to its ability to inhibit key enzymes and signaling pathways involved in cancer progression.
Material Science: It is employed in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable structures.
作用機序
The mechanism of action of 4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes like monoamine oxidase, which plays a role in neurotransmitter regulation . Additionally, it can bind to receptors involved in cell signaling pathways, modulating their activity and affecting cellular processes.
類似化合物との比較
Similar Compounds
2-Chloro-4,6-diamino-s-triazine: This compound has similar structural features but different functional groups, leading to distinct chemical properties.
4,6-Diazido-N,N-dimethyl-1,3,5-triazin-2-amine: Another derivative with unique energetic properties, used in high-energy materials.
Uniqueness
4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine stands out due to its dual amino and piperidino substitutions, which enhance its reactivity and potential for forming diverse derivatives. This makes it a valuable scaffold in medicinal chemistry and material science.
特性
CAS番号 |
16268-88-5 |
|---|---|
分子式 |
C13H22N6 |
分子量 |
262.35 g/mol |
IUPAC名 |
4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C13H22N6/c14-11-15-12(18-7-3-1-4-8-18)17-13(16-11)19-9-5-2-6-10-19/h1-10H2,(H2,14,15,16,17) |
InChIキー |
ASSKKCTXCCCXLQ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N)N3CCCCC3 |
正規SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N)N3CCCCC3 |
Key on ui other cas no. |
16268-88-5 |
同義語 |
4,6-Dipiperidino-1,3,5-triazin-2-amine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















